molecular formula C8H5Cl2NO5 B13994227 (2,6-Dichloro-4-nitrophenoxy)acetic acid CAS No. 2300-67-6

(2,6-Dichloro-4-nitrophenoxy)acetic acid

Cat. No.: B13994227
CAS No.: 2300-67-6
M. Wt: 266.03 g/mol
InChI Key: LEOSVWCQGFJFBG-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2NO5 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid typically involves the reaction of 2,6-dichloro-4-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (2,6-dichloro-4-aminophenoxy)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2,6-Dichloro-4-nitrophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.

    2,6-Dichlorophenol: A related compound with two chlorine atoms on the phenyl ring.

    4-Nitrophenoxyacetic acid: A similar compound with a nitro group on the phenyl ring.

Uniqueness

(2,6-Dichloro-4-nitrophenoxy)acetic acid is unique due to the specific arrangement of chlorine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure makes it valuable for various applications and research studies.

Properties

CAS No.

2300-67-6

Molecular Formula

C8H5Cl2NO5

Molecular Weight

266.03 g/mol

IUPAC Name

2-(2,6-dichloro-4-nitrophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl2NO5/c9-5-1-4(11(14)15)2-6(10)8(5)16-3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

LEOSVWCQGFJFBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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